Phosphocysteamine

Vue d'ensemble

Description

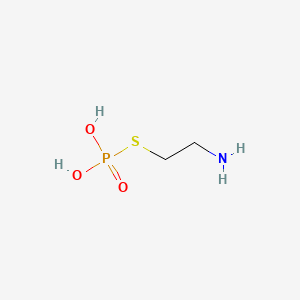

Phosphocysteamine, également connue sous le nom de cysteamine S-phosphate, est un composé organosulfuré de formule chimique C₂H₈NO₃PS. Il s'agit d'un dérivé de la cysteamine, où le groupe thiol est remplacé par un groupe phosphorothioate.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La phosphocysteamine peut être synthétisée par réaction de la cysteamine avec l'acide phosphorothioïque. La réaction implique généralement l'utilisation d'un agent déshydratant pour faciliter la formation de la liaison ester phosphorothioate. Les conditions de réaction comprennent souvent des températures et des niveaux de pH contrôlés pour garantir la stabilité du produit .

Méthodes de production industrielle

La production industrielle de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la cristallisation et la chromatographie. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

La phosphocysteamine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol de la cysteamine peut être oxydé pour former des disulfures.

Réduction : Le groupe phosphorothioate peut être réduit dans des conditions spécifiques.

Substitution : Le groupe amine peut participer à des réactions de substitution avec des électrophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène pour l'oxydation, des réducteurs comme le borohydrure de sodium pour la réduction et divers électrophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour éviter les réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les disulfures provenant de l'oxydation, les phosphorothioates réduits provenant de la réduction et les dérivés amino substitués provenant de réactions de substitution .

Applications De Recherche Scientifique

La phosphocysteamine a une large gamme d'applications en recherche scientifique :

Chimie : Elle est utilisée comme réactif dans diverses réactions de synthèse organique.

Biologie : Elle est étudiée pour son rôle dans les processus cellulaires et comme agent thérapeutique potentiel.

Médecine : La this compound est étudiée pour son utilisation potentielle dans le traitement de maladies comme la cystinose néphropathique et comme agent radioprotecteur.

Industrie : Elle est utilisée dans la production de produits pharmaceutiques et autres produits chimiques

Mécanisme d'action

La this compound exerce ses effets principalement par son interaction avec les groupes thiols cellulaires. Elle peut moduler l'activité de diverses enzymes et protéines en formant des liaisons disulfures. Cette interaction peut influencer les états redox cellulaires et les voies de signalisation, conduisant à ses effets thérapeutiques. Les cibles moléculaires incluent les enzymes impliquées dans le métabolisme de la cystéine et les voies liées au stress oxydatif .

Mécanisme D'action

Phosphocysteamine exerts its effects primarily through its interaction with cellular thiol groups. It can modulate the activity of various enzymes and proteins by forming disulfide bonds. This interaction can influence cellular redox states and signaling pathways, leading to its therapeutic effects. The molecular targets include enzymes involved in cystine metabolism and pathways related to oxidative stress .

Comparaison Avec Des Composés Similaires

Composés similaires

Cysteamine : Le composé parent de la phosphocysteamine, utilisé dans des applications thérapeutiques similaires.

Cystamine : Un dimère oxydé de la cysteamine, également utilisé en recherche médicale.

Pantethéine : Un précurseur dans la biosynthèse du coenzyme A, lié au métabolisme de la cysteamine

Unicité

La this compound est unique en raison de son groupe phosphorothioate, qui confère des propriétés chimiques et des activités biologiques distinctes. Cette modification améliore sa stabilité et son potentiel en tant qu'agent thérapeutique par rapport à son composé parent, la cysteamine .

Activité Biologique

Phosphocysteamine, a phosphorothioester derivative of cysteamine, has garnered attention for its biological activity, particularly in the treatment of cystinosis and other lysosomal storage diseases. This article explores the compound's mechanisms of action, efficacy, and safety based on diverse research findings.

This compound functions primarily as a nucleophilic agent that facilitates the cleavage of thioester bonds in palmitoylated proteins. This property is crucial for mediating the depletion of ceroid, a lipid accumulation associated with various neurodegenerative diseases, including infantile neuronal ceroid lipofuscinosis (INCL) . The compound's antioxidant properties also contribute to its neuroprotective effects by reducing oxidative stress within cells .

Key Mechanisms:

- Thioester Cleavage : this compound cleaves thioester linkages, aiding in the reduction of harmful lipid accumulations .

- Neuroprotection : It promotes neuronal survival by decreasing apoptosis and enhancing cellular resilience against stressors .

- Cystine Depletion : Similar to cysteamine, it effectively reduces cystine levels in leukocytes, which is vital for managing cystinosis .

Efficacy in Clinical Studies

Several studies have assessed the efficacy of this compound in treating cystinosis and related conditions. The following table summarizes key findings from clinical trials:

Case Studies

- Cystinosis Management : A cohort study involving patients treated with this compound showed significant improvements in kidney function. Patients maintained lower plasma creatinine concentrations over time compared to untreated historical cohorts, indicating the drug's effectiveness in delaying renal failure .

- Infantile Neuronal Ceroid Lipofuscinosis (INCL) : In a pilot study, this compound was administered alongside N-acetylcysteine to young patients with INCL. The combination therapy demonstrated potential benefits in reducing ceroid accumulation and improving clinical outcomes, although further research is needed to confirm these findings .

Safety Profile

This compound has been generally well-tolerated; however, some adverse effects have been reported. In a comparative study between this compound and cysteamine, gastrointestinal disturbances were more common with this compound but were not deemed clinically significant . Monitoring for potential side effects remains essential during treatment.

Propriétés

IUPAC Name |

2-aminoethylsulfanylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO3PS/c3-1-2-8-7(4,5)6/h1-3H2,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPNFYXFSHGGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSP(=O)(O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO3PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206069 | |

| Record name | Phosphocysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-40-7 | |

| Record name | Cysteamine S-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphocysteamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC118587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphocysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOCYSTEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH6A9S0V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.